
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 is a deuterated compound used primarily in scientific research. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as it provides distinct signals that help in the elucidation of molecular structures and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1,3-propanediol are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The protected diol is then esterified with benzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Quality control measures, including NMR and mass spectrometry, are employed to confirm the incorporation of deuterium and the overall structure of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethoxy group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 is widely used in:
Chemistry: As a probe in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: In drug development and pharmacokinetics to understand the metabolism and distribution of deuterated drugs.
Industry: In the production of deuterated solvents and reagents for various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its deuterium atoms, which provide distinct signals in NMR spectroscopy and mass spectrometry. The deuterium atoms replace hydrogen atoms, leading to changes in the vibrational frequencies and chemical shifts, which are crucial for detailed molecular analysis. The molecular targets and pathways involved include the interaction with magnetic fields in NMR and the ionization processes in mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate: The non-deuterated version of the compound.
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d3: A partially deuterated version with three deuterium atoms.
Uniqueness: 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 is unique due to its fully deuterated nature, providing more distinct and easily interpretable signals in analytical techniques compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in high-precision studies and applications.
Eigenschaften
CAS-Nummer |
1346601-25-9 |
|---|---|
Molekularformel |
C19H20O6 |
Molekulargewicht |
349.394 |
IUPAC-Name |
[3-benzoyloxy-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propyl] benzoate |
InChI |
InChI=1S/C19H20O6/c1-22-14-25-17(12-23-18(20)15-8-4-2-5-9-15)13-24-19(21)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3/i12D2,13D2,17D |
InChI-Schlüssel |
HDARWWNWEOVXIR-LVMGIWRJSA-N |
SMILES |
COCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 |
Synonyme |
2-(Methoxymethoxy)-1,3-propanediol Dibenzoate-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


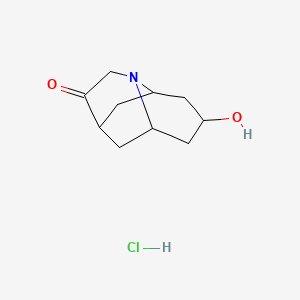

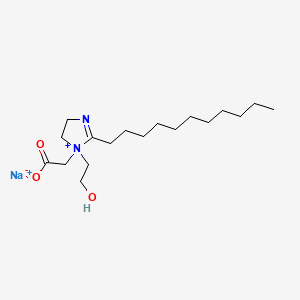
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
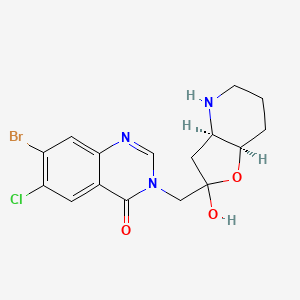
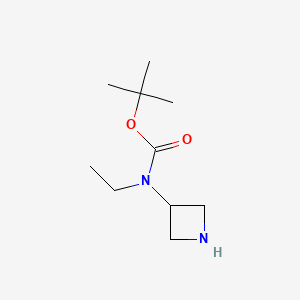

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
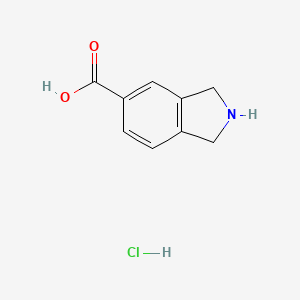

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
